Lipophilicity Advantage Over the Unsubstituted Anilino Parent (1215‑50‑5) Drives Membrane Partitioning
The pentyloxy chain of 185111‑13‑1 raises the measured logP to 5.14, a substantial increase of +1.57 relative to the unsubstituted anilino lead (1215‑50‑5, logP 3.57) . This ΔlogP is expected to translate into a >30‑fold increase in octanol‑water partition coefficient, thereby enhancing passive membrane permeability and potentially improving intracellular target engagement in cell‑based assays. For procurement, this means that 185111‑13‑1 is the lipophilic anchor of the alkoxy‑anilino chalcone series and should be preferred when high membrane partitioning is required.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 5.14 |
| Comparator Or Baseline | 1215‑50‑5 (3‑anilino‑1‑phenylprop‑2‑en‑1‑one): 3.57 |
| Quantified Difference | ΔLogP = +1.57 |
| Conditions | Calculated values from two independent chemical database sources; no single-study head‑to‑head measurement available. |
Why This Matters
The ~1.6‑log unit lipophilicity shift places the two compounds in different drug‑likeness bins, making direct substitution chemically illogical for any application dependent on membrane transit.
